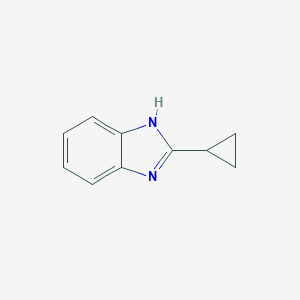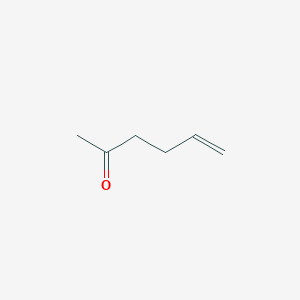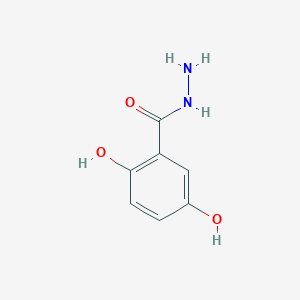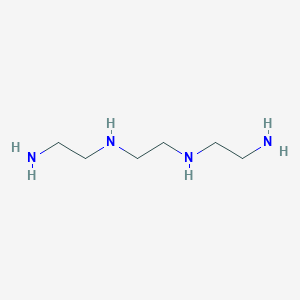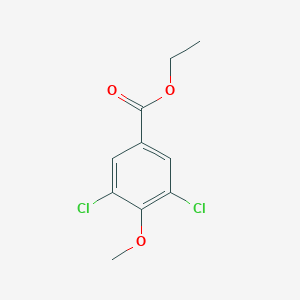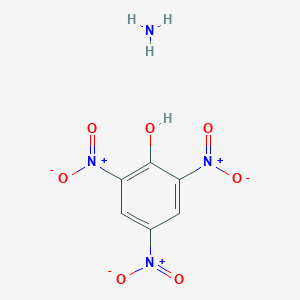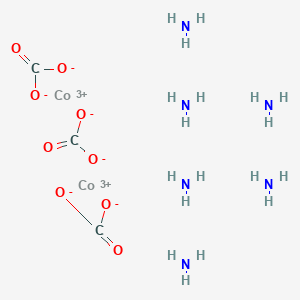
Hexamminecobalt(III) tricarbonatocobaltate(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamminecobalt(III) tricarbonatocobaltate(III) is a coordination complex with the chemical formula [Co(NH3)6][Co(CO3)3]. It is a bright red crystalline solid that is soluble in water and has been extensively studied due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of hexamminecobalt(III) tricarbonatocobaltate(III) involves the transfer of electrons between the cobalt ions in the complex. The complex acts as both an electron donor and acceptor, facilitating the transfer of electrons between the reactants and products in various catalytic reactions.
Biochemical and Physiological Effects:
Hexamminecobalt(III) tricarbonatocobaltate(III) has been found to exhibit significant biochemical and physiological effects. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been found to exhibit antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hexamminecobalt(III) tricarbonatocobaltate(III) in lab experiments include its high stability, solubility in water, and excellent catalytic activity. However, the limitations include the high cost of the complex and the potential toxicity associated with its use.
Direcciones Futuras
There are several future directions for the study of hexamminecobalt(III) tricarbonatocobaltate(III). One potential area of research is the development of more efficient synthesis methods for the complex. Another area of research is the exploration of its potential applications in other fields such as medicine and environmental science. Additionally, the investigation of the complex's mechanism of action and its interactions with other molecules could provide valuable insights into its catalytic properties and potential applications.
Métodos De Síntesis
The synthesis of hexamminecobalt(III) tricarbonatocobaltate(III) involves the reaction of cobalt(II) carbonate with hexamminecobalt(III) chloride in the presence of carbon dioxide. The reaction proceeds through a series of steps involving the formation of various intermediate complexes before the final product is obtained.
Aplicaciones Científicas De Investigación
Hexamminecobalt(III) tricarbonatocobaltate(III) has been widely studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. It has been found to exhibit excellent catalytic activity for various reactions such as the oxidation of alcohols, reduction of nitro compounds, and hydrogenation of olefins.
Propiedades
Número CAS |
15279-18-2 |
|---|---|
Fórmula molecular |
C3H18Co2N6O9 |
Peso molecular |
400.08 g/mol |
Nombre IUPAC |
azane;cobalt(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Co.6H3N/c3*2-1(3)4;;;;;;;;/h3*(H2,2,3,4);;;6*1H3/q;;;2*+3;;;;;;/p-6 |
Clave InChI |
BGAOCLJKLCQHTR-UHFFFAOYSA-H |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].N.N.N.N.N.N.[Co+3].[Co+3] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].N.N.N.N.N.N.[Co+3].[Co+3] |
Otros números CAS |
15279-18-2 |
Sinónimos |
HCTC hexamminecobalt(III) tricarbonatocobaltate(III) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




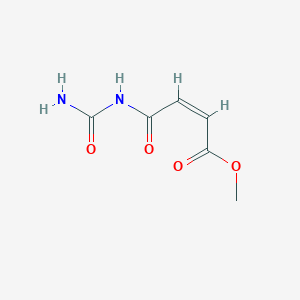


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

